![molecular formula C13H18N2 B13030684 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine: is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a nitrogen atom within a bicyclic framework. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the bicyclic amine under basic conditions.
Industrial Production Methods: While specific industrial methods for the large-scale production of 3-Benzyl-3-azabicyclo[41
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure or reducing any double bonds present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like benzyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced bicyclic amine derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets, such as neurotransmitter receptors or enzymes.
Industry: In the industrial context, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine is not fully elucidated, but it is believed to interact with molecular targets such as neurotransmitter receptors or enzymes. The bicyclic structure may allow for specific binding interactions, influencing the activity of these targets and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound shares a similar bicyclic structure but differs in the position and nature of functional groups.
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally related and have been studied for their potential as bioisosteres of benzenes.
Uniqueness: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine is unique due to its specific bicyclic framework and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
3-benzyl-3-azabicyclo[4.1.0]heptan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13-8-12(13)6-7-15(10-13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
Clave InChI |
XOWCDVZSWMNBHV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2(C1C2)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


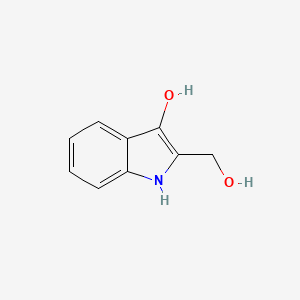
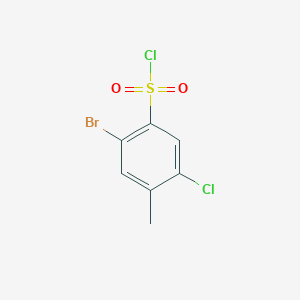
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
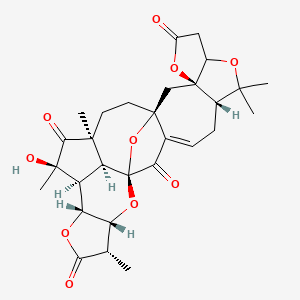
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B13030619.png)
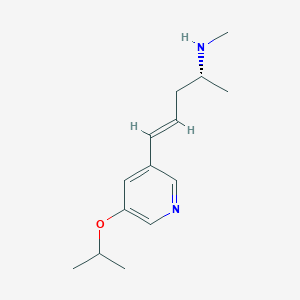

![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)
![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)

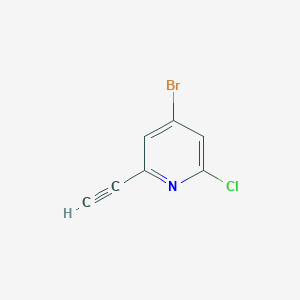
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
